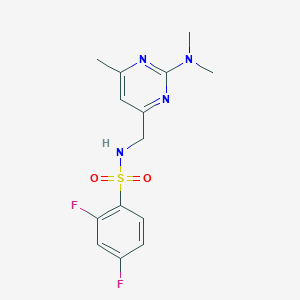
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide" is an organic molecule commonly utilized in various scientific disciplines. Its structure includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, attached to a benzenesulfonamide moiety with difluorinated positions. This combination of functional groups endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One possible synthetic route includes:
Formation of 2,4-Difluorobenzenesulfonamide: : This starting material can be synthesized through sulfonation of 2,4-difluorobenzene followed by amination reactions.
Dimethylamino Group Incorporation: : The pyrimidine ring is substituted with the dimethylamino group via nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the substituted pyrimidine ring with the benzenesulfonamide derivative using a suitable linker and appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production typically employs flow chemistry techniques and automated synthesis platforms to ensure high yield, purity, and cost-effectiveness. This approach minimizes reaction times and allows for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific positions on the pyrimidine ring or the dimethylamino group.
Reduction: : Reduction reactions typically target the nitro group (if present) on the pyrimidine ring.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Common reagents include sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and catalytic amounts of acid or base.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Hydroxylated or ketone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzenesulfonamide derivatives depending on the reactants used.
Scientific Research Applications
This compound is instrumental in various research domains due to its versatile chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules and in organometallic chemistry.
Biology: : Functions as a ligand in binding studies and is used in enzyme inhibition assays.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Applied in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound often involves:
Binding to Molecular Targets: : Such as enzymes or receptors, altering their activity.
Pathways Involved: : It may inhibit specific enzymatic pathways critical for cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds like:
N-((2-(dimethylamino)-6-ethylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
N-((2-(diethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
This compound stands out due to its precise substitution pattern, providing distinct reactivity and biological activity. Its dimethylamino group offers unique electronic properties that can significantly affect its interaction with biological targets.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVYKJPYTPZOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
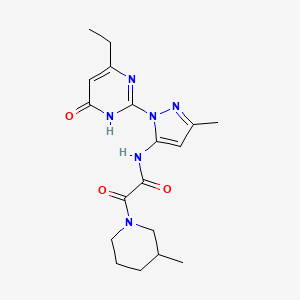
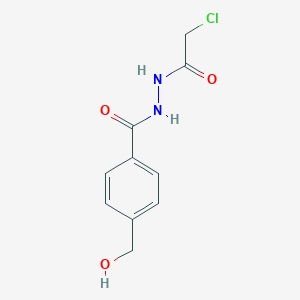
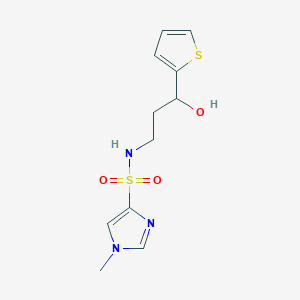
![N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2521010.png)
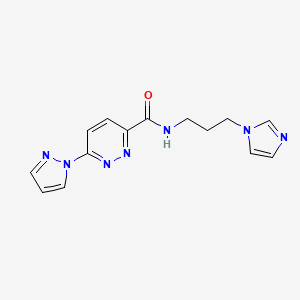

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)
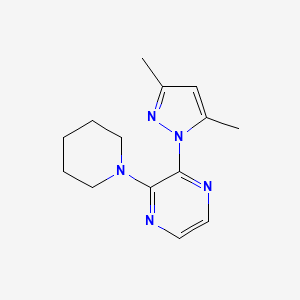
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
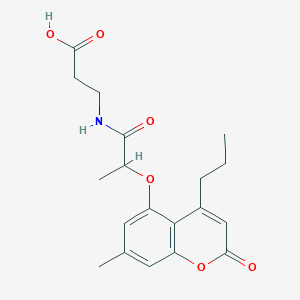


![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)
